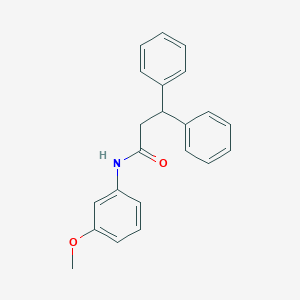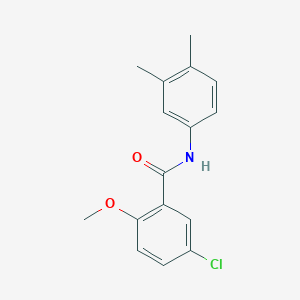
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMB is a benzamide derivative that is widely used in medicinal chemistry and drug discovery studies.
作用機序
The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of target enzymes, such as carbonic anhydrase IX. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to bind to the active site of CA IX, preventing the conversion of carbon dioxide to bicarbonate ions, which is essential for the regulation of pH in cancer cells. This results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory and analgesic properties, and neuroprotective effects. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit antitumor activity, which could be attributed to its ability to induce apoptosis and inhibit angiogenesis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is its high potency and selectivity towards target enzymes, such as carbonic anhydrase IX. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Moreover, the synthesis method of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is simple, efficient, and cost-effective, making it easily accessible for researchers.
However, there are some limitations associated with the use of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments. For instance, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit poor solubility in water, which could affect its bioavailability and pharmacokinetics. Moreover, the lack of information on the long-term toxicity and safety of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could limit its potential clinical applications.
将来の方向性
There are several future directions for the study of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One potential direction is the development of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based therapeutics for the treatment of cancer, neurodegenerative diseases, and pain management. Moreover, the identification of new target enzymes for 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could expand its potential applications in various biological processes. Furthermore, the optimization of the synthesis method of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could lead to the production of more potent and selective compounds with improved pharmacokinetics and bioavailability.
Conclusion
In conclusion, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to exhibit potent inhibition of carbonic anhydrase IX, anti-inflammatory and analgesic properties, and neuroprotective effects. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit antitumor activity, making it a potential candidate for the development of novel cancer therapeutics. The future directions for the study of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide include the development of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based therapeutics, identification of new target enzymes, and optimization of the synthesis method.
合成法
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide. The overall synthesis method is simple, efficient, and cost-effective, making it a popular choice for the production of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide.
科学的研究の応用
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been identified as a potent inhibitor of human carbonic anhydrase IX (CA IX), a biomarker for hypoxic tumors. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics for pain management.
In drug discovery, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used as a lead compound for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
YTMGKHLWERBTQF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



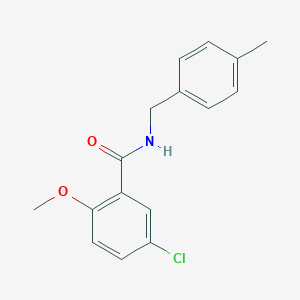

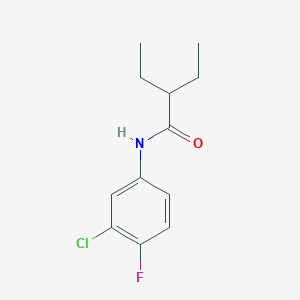
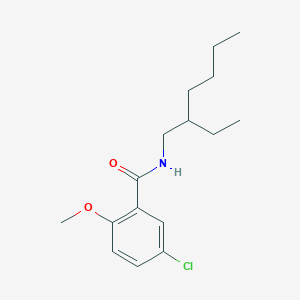
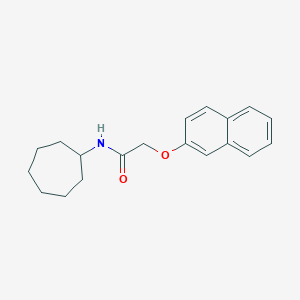
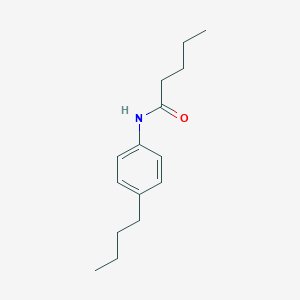
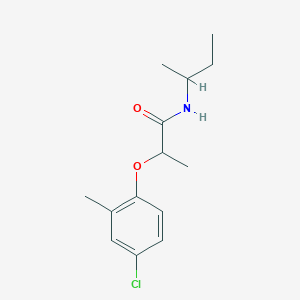
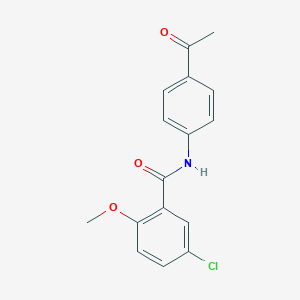

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


